4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid
Description
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, characterized by a hydrazine moiety substituted with a methoxycarbonyl group (-COOCH₃) at the second nitrogen position. The hydrazino-carboxylic acid backbone allows for diverse functionalization, making it a scaffold for synthesizing bioactive molecules or metal chelators .
Properties
IUPAC Name |
4-(2-methoxycarbonylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c1-13-6(12)8-7-4(9)2-3-5(10)11/h2-3H2,1H3,(H,7,9)(H,8,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCCWBQWYWUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid typically involves the reaction of hydrazine derivatives with methoxycarbonyl compounds under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by esterification with methanol to introduce the methoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazino group under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazino compounds.
Scientific Research Applications
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Hypothetical formula based on structural analogy to and .
Key Differences and Implications
The benzimidazole-sulfanyl variant () exhibits strong metal-chelating properties due to sulfur and nitrogen donor atoms, making it suitable for electrochemical applications . The phenoxyacetyl derivative () has a bulky, lipophilic substituent, which may improve membrane permeability but increase metabolic instability.
Functional Group Effects: Methoxycarbonyl vs. Piperidino vs. Hydrazino: Replacing the hydrazino group with a piperidine ring () eliminates hydrogen-bonding capacity, reducing solubility but increasing basicity.
Biological Activity: Antioxidant activity is noted in 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (13.4% DPPH scavenging at 1 μM) , while the benzimidazole derivative () is tailored for metal coordination rather than redox activity. The AOBAH compound () forms stable oxovanadium(IV) chelates with square pyramidal geometry, relevant to catalytic or medicinal applications.
Safety and Toxicity: Compounds like 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid () exhibit acute oral toxicity (Category 4) and respiratory irritation, emphasizing the need for structural optimization to mitigate hazards.
Biological Activity
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid, also known as (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that allows it to interact with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound consists of a hydrazinyl functional group and a methoxycarbonyl moiety, contributing to its reactivity and biological interactions. The molecular formula is C₆H₈N₂O₃, and its CAS number is 327064-76-6. The synthesis typically involves the reaction of hydrazine derivatives with methoxycarbonyl-containing compounds under controlled conditions, optimizing yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present in the compound facilitate the formation of hydrogen bonds and covalent interactions, which can modulate enzymatic activities and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.
- Signal Transduction Modulation : By interacting with receptors, this compound can alter signaling pathways that are critical for cell growth and differentiation.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in antibiotic development.
- Anticancer Effects : Preliminary investigations indicate that this compound may possess cytotoxic properties against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism may involve apoptosis induction or cell cycle arrest .
- Anti-inflammatory Activity : Some research suggests that the compound could modulate inflammatory responses by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 1 mM.
- Cytotoxicity Testing : In vitro assays demonstrated that the compound induced cytotoxic effects in MCF-7 cells with an IC₅₀ value of approximately 25 µM, suggesting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
